molecular formula C28H27N3O3S B5438229 5-[4-(diethylamino)benzylidene]-1-(2-methoxyphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[4-(diethylamino)benzylidene]-1-(2-methoxyphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5438229
M. Wt: 485.6 g/mol
InChI Key: JRFBVJGRONUYCI-NMWGTECJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[4-(diethylamino)benzylidene]-1-(2-methoxyphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione” is a chemical compound with a complex structure . It is part of a collection of rare and unique chemicals provided for early discovery researchers .


Physical And Chemical Properties Analysis

This compound appears as a red to dark red to dark purple crystalline powder . It has a molecular weight of 292.42 . The melting point is between 161 - 164 °C .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to handle this compound with personal protective equipment like dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-4-29(5-2)21-17-15-20(16-18-21)19-23-26(32)30(22-11-7-6-8-12-22)28(35)31(27(23)33)24-13-9-10-14-25(24)34-3/h6-19H,4-5H2,1-3H3/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFBVJGRONUYCI-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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